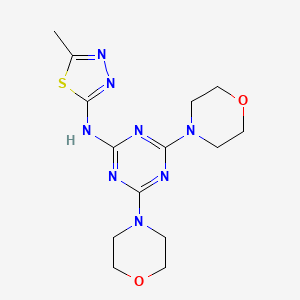![molecular formula C20H22ClN3O3S B11557695 N-(5-Chloro-2-methylphenyl)-N-[(N'-cyclopentylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B11557695.png)
N-(5-Chloro-2-methylphenyl)-N-[(N'-cyclopentylidenehydrazinecarbonyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCMS , is a synthetic organic compound. Its chemical structure consists of a sulfonamide group attached to a substituted benzene ring. The compound’s systematic name reflects its substituents and functional groups, emphasizing its complexity.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for CCMS, but one common approach involves the following steps:
Acylation: Start with 5-chloro-2-methylbenzenesulfonamide and react it with cyclopentylidenehydrazinecarbonyl chloride. This acylation step introduces the cyclopentylidenehydrazinecarbonyl group.
Substitution: The resulting intermediate undergoes further reactions to form CCMS by replacing the chlorine atom with the cyclopentylidenehydrazinecarbonyl group.
b. Reaction Conditions: The acylation step typically occurs under anhydrous conditions using a suitable solvent (e.g., dichloromethane or chloroform). The reaction temperature and time depend on the specific protocol.
c. Industrial Production: CCMS is not produced on an industrial scale due to its specialized applications and complexity. Instead, it is synthesized in research laboratories for targeted studies.
Chemical Reactions Analysis
CCMS participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction of the carbonyl group may yield different products.
Substitution: CCMS can undergo nucleophilic substitution reactions, especially at the chlorine-substituted position.
Reagents and Conditions: Common reagents include strong acids, bases, and nucleophiles. Reaction conditions vary based on the desired outcome.
Scientific Research Applications
CCMS finds applications in diverse fields:
Medicine: It exhibits potential as an antimicrobial agent due to its sulfonamide moiety.
Chemistry: Researchers use CCMS as a building block for designing novel compounds.
Biology: CCMS may serve as a probe for studying enzyme inhibition or receptor binding.
Industry: Although not widely used industrially, it contributes to the development of specialized materials.
Mechanism of Action
The exact mechanism of CCMS’s effects depends on its specific application. For antimicrobial activity, it likely interferes with bacterial enzymes or cell wall synthesis. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
CCMS stands out due to its unique combination of substituents and functional groups. Similar compounds include other sulfonamides, but CCMS’s specific structure sets it apart.
: Example reference. : Another reference.
Properties
Molecular Formula |
C20H22ClN3O3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-(cyclopentylideneamino)acetamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-15-11-12-16(21)13-19(15)24(28(26,27)18-9-3-2-4-10-18)14-20(25)23-22-17-7-5-6-8-17/h2-4,9-13H,5-8,14H2,1H3,(H,23,25) |
InChI Key |
MJJSTWIHLHRLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NN=C2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11557613.png)
![2-(4-bromophenyl)-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11557616.png)

![N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B11557631.png)
![2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11557636.png)
![3-Fluorobenzaldehyde {4-[(4-nitrophenyl)amino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B11557640.png)
![2,6-dibromo-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11557652.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B11557658.png)
![N-(4-nitrophenyl)-6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11557662.png)
![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate](/img/structure/B11557668.png)
![2-(2,5-Dimethylphenyl)-5-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11557670.png)
![4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol](/img/structure/B11557671.png)

![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11557679.png)
